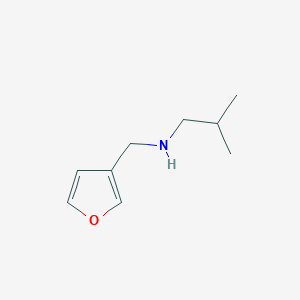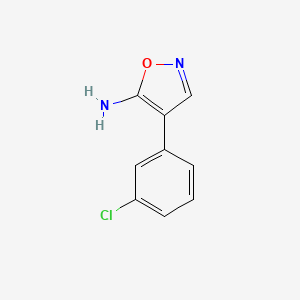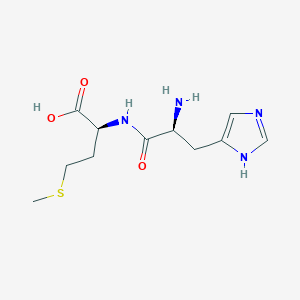
5-(3-Aminophenyl)pyridin-2-amine, 95%
Übersicht
Beschreibung
5-(3-Aminophenyl)pyridin-2-amine, or 5-APPA, is a small molecule that has recently become the subject of intense scientific research due to its potential applications in a variety of fields. 5-APPA is a derivative of the pyridin-2-amine chemical structure and is composed of two nitrogen atoms and three carbon atoms. It has been studied for its potential use as a drug, a fluorescent dye, and a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
5-APPA has been studied for its potential applications in a variety of scientific research areas. It has been used in drug development, as a fluorescent dye, and as a therapeutic agent. It has also been used in the study of various biological processes, such as enzyme kinetics, protein-protein interactions, and gene regulation. Additionally, 5-APPA has been used in the study of cell signaling pathways and in the development of new drugs.
Wirkmechanismus
The mechanism of action of 5-APPA is not yet fully understood. However, it is believed that it acts by binding to certain receptors in the cell membrane, which can then activate certain signaling pathways. It is also thought to interact with certain enzymes, which can lead to changes in gene expression and cell metabolism. Additionally, it is believed that 5-APPA can interact with certain proteins, which can lead to changes in protein-protein interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-APPA are still being studied. However, it has been shown to have an effect on certain enzymes, proteins, and signaling pathways. It has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, it has been shown to modulate the activity of certain proteins, such as mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-kB).
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-APPA in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it can be easily synthesized. Additionally, it is a small molecule, so it can be easily manipulated and studied. Furthermore, it has been shown to have an effect on certain enzymes, proteins, and signaling pathways, so it can be used to study a variety of biological processes.
However, there are some limitations to using 5-APPA in laboratory experiments. It is not very soluble in water, so it can be difficult to work with. Additionally, it is not very stable, so it must be stored and handled carefully. Furthermore, it can be toxic if not used properly, so it should be handled with caution.
Zukünftige Richtungen
The potential future directions for 5-APPA are numerous. It could be used in the development of new drugs, as a fluorescent dye, or as a therapeutic agent. Additionally, it could be used to study the effects of certain enzymes, proteins, and signaling pathways on cell metabolism and gene expression. Furthermore, it could be used to study the effects of certain drugs on cell signaling pathways. Finally, it could be used to develop new methods for synthesizing and manipulating small molecules.
Synthesemethoden
5-APPA can be synthesized in several ways. The most common method is the Mannich reaction, which is a three-step process involving the reaction of an amine, an aldehyde, and a carbonyl compound. This reaction produces a product that contains an amine group, a carbonyl group, and an aryl group. Other methods for synthesizing 5-APPA include the use of palladium-catalyzed cross-coupling reactions, the use of aryl halides in the presence of a base, and the use of aryl bromides in the presence of a base.
Eigenschaften
IUPAC Name |
5-(3-aminophenyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-10-3-1-2-8(6-10)9-4-5-11(13)14-7-9/h1-7H,12H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIDYXVNXZIHOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601301043 | |
| Record name | 5-(3-Aminophenyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601301043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminophenyl)pyridin-2-amine | |
CAS RN |
503536-72-9 | |
| Record name | 5-(3-Aminophenyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503536-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Aminophenyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601301043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341797.png)

![6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione](/img/structure/B6341814.png)

![tert-Butyl N-[2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyamino)ethyl]carbamate](/img/structure/B6341825.png)







